molecular formula C6H8O B3217190 Bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 117633-03-1

Bicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No. B3217190
CAS RN: 117633-03-1
M. Wt: 96.13 g/mol
InChI Key: NDLHUBKHNOZDHT-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentane-1-carbaldehyde” is a derivative of Bicyclo[1.1.1]pentane, which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule .


Synthesis Analysis

There are several methods for the synthesis of Bicyclo[1.1.1]pentane derivatives. One approach involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . Another method uses Grignard reagents in a two-step approach . These methods have been used to prepare functionalized Bicyclo[1.1.1]pentanes on a (multi)gram scale .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . This structure is highly strained . The structure has been used as an unusual bioisostere for a phenyl ring .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentane has been used to make [1.1.1]propellane . It has also been used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane is a hydrocarbon with the formula C5H8 . Its molar mass is 68.119 g·mol−1 . Data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

1. Bioisostere Utility

Bicyclo[1.1.1]pentanes (BCPs) are recognized for their use as bioisosteres in drug design due to their sp3-rich character. They effectively replace tert-butyl, internal alkynes, and aryl groups, contributing to the development of bioactive molecules (Li et al., 2022).

2. Versatile Synthetic Building Blocks

BCPs serve as versatile synthetic building blocks, addressing the need for stable and diverse intermediates in organic chemistry. The development of simple one-pot procedures to prepare various BCP molecules demonstrates their utility and adaptability (Lasányi et al., 2022).

3. Enantioselective Functionalization

The unique structure of BCPs allows for enantioselective C–H functionalization, a novel approach in creating chiral substituted BCPs. This method is significant for the pharmaceutical and chemical communities due to the metabolic stability and potential of BCPs as bioisosteres (Garlets et al., 2020).

4. Direct Synthesis of BCP Derivatives

BCPs facilitate the direct synthesis of high-value derivatives like 3-alkylbicyclo[1.1.1]pentan-1-amines, which are key in streamlining the synthesis of important pharmaceutical building blocks (Hughes et al., 2019).

5. Application in High Energy Density Materials

Polynitrobicyclo[1.1.1]pentanes, derived from BCP, show promise in defense applications due to their high energy density material (HEDM) characteristics. They possess notable energetic characteristics with stability and insensitivity, which are crucial for defense applications (Ghule et al., 2011).

6. Synthesis of Substituted BCPs

The synthesis of α-chiral BCPs and their derivatives has been achieved through innovative methods like direct asymmetric addition of aldehydes to [1.1.1]propellane, showcasing the broad scope and high yield of these processes (Wong et al., 2021).

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentane-1-carbaldehyde (BCP) is a highly strained carbocycle that has fascinated the chemical community for decades because of its unique structure Bcp is known to be a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . This suggests that BCP could potentially interact with a wide range of biological targets that typically interact with these groups.

Mode of Action

It is known that bcp can undergo various chemical reactions, including radical exchange processes . In these reactions, radicals derived from other compounds perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . These radicals can then undergo further reactions, potentially leading to changes in the targets they interact with.

Pharmacokinetics

BCP is known to influence the pharmacokinetic properties of drug molecules. Specifically, it has been reported to enhance permeability, aqueous solubility, and in vitro metabolic stability . These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) of drugs, and thus, BCP could potentially enhance the bioavailability of drugs it is incorporated into.

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by factors such as temperature and the presence of other reactive species . Furthermore, the stability of BCP could potentially be influenced by factors such as pH and the presence of certain enzymes.

Future Directions

Bicyclo[1.1.1]pentane derivatives have been playing an important role in chemistry . They have been used in drug discovery by pharmaceutical companies . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . Future research may focus on developing more practical and scalable methods for the synthesis of Bicyclo[1.1.1]pentane derivatives .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-4-6-1-5(2-6)3-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHUBKHNOZDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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